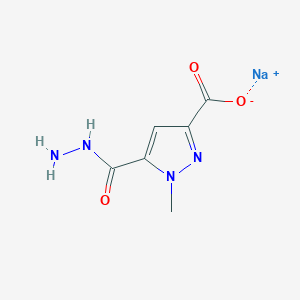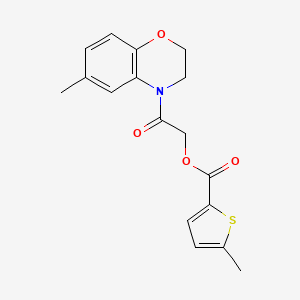
Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate, also known as CHIR99021, is a small molecule inhibitor that is widely used in scientific research. CHIR99021 is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) that has been shown to have a wide range of biological effects.
Wirkmechanismus
Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate inhibits GSK-3 activity by binding to the ATP-binding site of the enzyme. GSK-3 is a key regulator of the Wnt signaling pathway, which plays a critical role in embryonic development, tissue homeostasis, and cancer. Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate has been shown to activate the Wnt signaling pathway by inhibiting GSK-3, leading to the stabilization of β-catenin and the activation of downstream target genes.
Biochemical and Physiological Effects
Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate has a wide range of biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival, the inhibition of apoptosis, and the activation of the Wnt signaling pathway. Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate has also been shown to improve the efficiency of induced pluripotent stem cell (iPSC) generation by enhancing the reprogramming process.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate is its potency and selectivity for GSK-3 inhibition, which allows for precise control of the biological effects of the molecule. However, Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate has some limitations for lab experiments, including its relatively high cost and the need for careful optimization of the concentration and timing of treatment.
Zukünftige Richtungen
There are many potential future directions for research involving Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate, including the identification of new downstream targets of GSK-3 inhibition, the development of more potent and selective GSK-3 inhibitors, and the exploration of the therapeutic potential of Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate in various disease models. Additionally, the use of Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate in combination with other small molecule inhibitors or genetic manipulations could lead to new insights into the complex signaling pathways that regulate cell fate and function.
Synthesemethoden
Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate can be synthesized using a variety of methods, including the reaction of 3-amino-4-methylpyrazole with ethyl 2-chloroacetate, followed by hydrazinolysis and the reaction of the resulting intermediate with sodium hydroxide. Another method involves the reaction of 3-amino-4-methylpyrazole with ethyl 2-bromoacetate, followed by hydrazinolysis and the reaction of the resulting intermediate with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate is widely used in scientific research as a tool to study the role of GSK-3 in various biological processes. GSK-3 is a serine/threonine kinase that plays a key role in a wide range of cellular processes, including glycogen metabolism, cell proliferation, differentiation, apoptosis, and gene expression. Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate has been shown to inhibit GSK-3 activity in a dose-dependent manner, leading to a wide range of biological effects.
Eigenschaften
IUPAC Name |
sodium;5-(hydrazinecarbonyl)-1-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3.Na/c1-10-4(5(11)8-7)2-3(9-10)6(12)13;/h2H,7H2,1H3,(H,8,11)(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDSACNKXHZDJG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)[O-])C(=O)NN.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N4NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2358528.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide](/img/no-structure.png)

![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2358537.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2358539.png)
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2358541.png)

![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)
![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2358545.png)

![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)
